n-Tigloylglycine-2,2-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

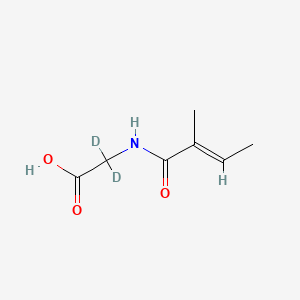

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2,2-dideuterio-2-[[(E)-2-methylbut-2-enoyl]amino]acetic acid |

InChI |

InChI=1S/C7H11NO3/c1-3-5(2)7(11)8-4-6(9)10/h3H,4H2,1-2H3,(H,8,11)(H,9,10)/b5-3+/i4D2 |

InChI Key |

WRUSVQOKJIDBLP-YZOIYXFKSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)NC(=O)/C(=C/C)/C |

Canonical SMILES |

CC=C(C)C(=O)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-Tigloylglycine-2,2-d2

This document provides a comprehensive technical overview of this compound, a deuterated stable isotope-labeled compound. It details its chemical properties, its role as an internal standard in quantitative analysis, the metabolic significance of its unlabeled counterpart, and the experimental protocols for its use.

Core Concepts: The Role of a Deuterated Internal Standard

This compound is the isotopically labeled analog of N-Tigloylglycine, where two hydrogen atoms on the glycine (B1666218) moiety have been replaced with deuterium (B1214612).[] Its primary and critical application in research and clinical diagnostics is as an internal standard for quantitative mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Deuterated compounds are considered the "gold standard" for internal standards in bioanalysis for several key reasons:[2][3]

-

Near-Identical Physicochemical Properties : Deuterated standards exhibit nearly the same chemical behavior, extraction recovery, and chromatographic retention time as the unlabeled analyte.[4] This ensures they accurately track the analyte of interest throughout the entire analytical process, from sample preparation to detection.

-

Correction for Analytical Variability : By co-eluting with the analyte, the deuterated standard experiences similar ionization effects, compensating for variations in sample injection volume, matrix effects (ion suppression or enhancement), and instrument response.[5][6]

-

Distinct Mass-to-Charge Ratio (m/z) : Despite their chemical similarity, the deuterium atoms give the standard a higher mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling precise quantification.[2]

The Analyte: N-Tigloylglycine in Metabolism

N-Tigloylglycine (also known as Tiglylglycine) is an N-acyl-alpha amino acid that serves as a key metabolic intermediate.[7][8]

-

Metabolic Origin : It is a product of the catabolism of the branched-chain amino acid isoleucine.[9] Specifically, it is formed when Tiglyl-CoA, an intermediate in the isoleucine breakdown pathway, is conjugated with glycine.[7][9]

-

Enzymatic Formation : This conjugation is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT).[7][10] The glycine conjugation pathway is a crucial detoxification process, responsible for metabolizing and facilitating the excretion of various endogenous organic acids and xenobiotics.[11][12]

-

Clinical Significance : Under normal conditions, N-Tigloylglycine is a minor metabolite. However, elevated urinary levels are a key diagnostic marker for several inborn errors of metabolism, including:

Accurate quantification of N-Tigloylglycine is therefore essential for the diagnosis and monitoring of these metabolic disorders.

Data Presentation: Chemical and Physical Properties

The quantitative data for this compound are summarized below.

| Property | Value | Reference |

| Analyte Name | N-(2-Methyl-1-oxo-2-buten-1-yl)glycine-2,2-D2 | [14] |

| Synonyms | N-Tiglylglycine-2,2-d2; Tiglylglycine-d2 | [][15] |

| CAS Number | 1219806-44-6 | [14][][16] |

| Unlabeled CAS Number | 35842-45-6 | [14][][16] |

| Molecular Formula | C₇D₂H₉NO₃ | [14] |

| Molecular Weight | 159.18 g/mol | [][15][16] |

| Accurate Mass | 159.0864 u | [14] |

| Isotopic Enrichment | ≥98 atom % D | [][16] |

| Chemical Purity | ≥95% (by HPLC) | [] |

Visualizations: Metabolic Pathway and Experimental Workflow

Metabolic Pathway: Formation of N-Tigloylglycine

The following diagram illustrates the final steps in the catabolism of isoleucine, leading to the formation of N-Tigloylglycine. In certain metabolic disorders, enzymatic defects lead to an accumulation of upstream metabolites like Tiglyl-CoA, which is then shunted through the glycine conjugation pathway, resulting in elevated N-Tigloylglycine levels.

Caption: Metabolic formation of N-Tigloylglycine from Isoleucine catabolism.

Experimental Workflow: Stable Isotope Dilution Assay

The diagram below outlines the typical experimental workflow for quantifying N-Tigloylglycine in a biological sample (e.g., urine) using this compound as an internal standard.

Caption: Workflow for N-Tigloylglycine quantification using a deuterated standard.

Experimental Protocols

Synthesis of Labeled N-Acylglycines

While the exact synthesis of this compound is proprietary, a general and established method for preparing N-acylglycines involves the reaction of an acyl chloride with glycine.[17] The synthesis of isotopically labeled versions follows the same principle, using a labeled precursor. For example, a stable isotope dilution assay for tiglylglycine was developed alongside the synthesis of tiglyl[13C, 15N]glycine.[13] The synthesis of the d2 variant would similarly involve a reaction between Tigloyl chloride and Glycine-2,2-d2.

Sample Preparation: Protein Precipitation

This protocol is a common and rapid method for removing proteins from plasma or serum samples prior to LC-MS analysis.[2][6]

-

Aliquot Sample : Transfer 100 µL of the biological sample (e.g., plasma, serum, or urine) into a clean microcentrifuge tube.

-

Add Internal Standard : Add a small volume (e.g., 10 µL) of a known concentration of this compound in a suitable solvent (e.g., methanol) to the sample.

-

Precipitate Proteins : Add 300 µL of ice-cold acetonitrile (B52724) to the tube. Acetonitrile is a common choice for protein precipitation.

-

Vortex : Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifuge : Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collect Supernatant : Carefully transfer the supernatant, which contains the analyte and internal standard, to a new tube or an HPLC vial for analysis. Avoid disturbing the protein pellet.

-

Evaporation and Reconstitution (Optional) : The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase to concentrate the sample.

Quantitative Analysis by Stable Isotope Dilution LC-MS/MS

This method allows for the highly specific and sensitive quantification of N-Tigloylglycine.

-

Chromatographic Separation :

-

Instrument : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column : A reverse-phase C18 column is typically used for separating small polar molecules like acylglycines.

-

Mobile Phase : A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid). The gradient is optimized to achieve baseline separation of N-Tigloylglycine from other matrix components.

-

-

Mass Spectrometric Detection :

-

Instrument : A triple quadrupole mass spectrometer is used, operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization : Electrospray Ionization (ESI), typically in positive or negative mode depending on which provides better sensitivity for the molecule.

-

MRM Transitions : Specific precursor-to-product ion transitions are monitored for both the analyte (N-Tigloylglycine) and the internal standard (this compound).

-

Analyte (Unlabeled) : e.g., m/z 158.1 → [Fragment Ion]

-

Internal Standard (d2) : e.g., m/z 160.1 → [Corresponding Fragment Ion] (Note: Exact m/z values may vary based on adduct formation, e.g., [M+H]⁺ or [M-H]⁻, and must be optimized experimentally).

-

-

-

Quantification :

-

A calibration curve is constructed by analyzing standards containing known concentrations of unlabeled N-Tigloylglycine and a fixed concentration of the this compound internal standard.

-

The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

-

The concentration of N-Tigloylglycine in the unknown samples is determined by calculating their peak area ratio and interpolating the concentration from the linear regression of the calibration curve.

-

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of its unlabeled analogue, N-Tigloylglycine. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays overcomes the challenges of analytical variability and matrix effects inherent in complex biological samples. This enables researchers and clinicians to reliably measure N-Tigloylglycine levels, facilitating the diagnosis and study of critical inborn errors of metabolism and advancing our understanding of metabolic pathways in health and disease.

References

- 2. benchchem.com [benchchem.com]

- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. texilajournal.com [texilajournal.com]

- 7. Human Metabolome Database: Showing metabocard for Tiglylglycine (HMDB0000959) [hmdb.ca]

- 8. Tiglylglycine | C7H11NO3 | CID 6441567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound | LGC Standards [lgcstandards.com]

- 15. This compound | CymitQuimica [cymitquimica.com]

- 16. cdnisotopes.com [cdnisotopes.com]

- 17. N-TIGLOYLGLYCINE [chembk.com]

An In-depth Technical Guide to n-Tigloylglycine-2,2-d2

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of n-Tigloylglycine-2,2-d2. It is intended for researchers, scientists, and drug development professionals working with stable isotope-labeled compounds for metabolic research and clinical diagnostics.

Core Chemical Properties

This compound is the deuterated form of n-Tigloylglycine, an acylglycine that serves as an intermediate in the catabolism of the branched-chain amino acid isoleucine.[1][2] Due to its isotopic labeling, it is a valuable internal standard for mass spectrometry-based quantification of its unlabeled counterpart in biological samples.[3]

| Property | Value | Source |

| Chemical Name | N-(2-Methyl-1-oxo-2-buten-1-yl)glycine-2,2-D2 | LGC Standards |

| Synonyms | N-Tiglylglycine-2,2-d2, Tiglylglycine-d2 | LGC Standards |

| CAS Number | 1219806-44-6 | LGC Standards |

| Unlabeled CAS Number | 35842-45-6 | LGC Standards |

| Molecular Formula | C₇H₉D₂NO₃ | BOC Sciences |

| Molecular Weight | 159.18 g/mol | BOC Sciences |

| Isotopic Purity | 98 atom % D | BOC Sciences |

Biological Significance and Metabolic Pathway

n-Tigloylglycine is a metabolite in the degradation pathway of isoleucine.[1][2] Elevated levels of urinary tiglylglycine are indicative of certain inborn errors of metabolism, particularly beta-ketothiolase deficiency and disorders of propionate (B1217596) metabolism.[1][4][5][6] In these conditions, the enzymatic breakdown of isoleucine is impaired, leading to an accumulation of upstream metabolites, including tiglyl-CoA, which is then conjugated with glycine (B1666218) to form tiglylglycine.

The following diagram illustrates the catabolic pathway of isoleucine, highlighting the step affected in beta-ketothiolase deficiency and the formation of n-Tigloylglycine.

Experimental Protocols

Synthesis and Purification of this compound (Adapted from Bennett et al., 1994)

A detailed experimental protocol for the synthesis of this compound is not publicly available. However, a similar procedure for the synthesis of isotopically labeled Tiglylglycine ([¹³C, ¹⁵N]TG) has been described and can be adapted.[3] The general approach involves the acylation of deuterated glycine (Glycine-2,2-d2) with tiglyl chloride.

Materials:

-

Glycine-2,2-d2

-

Tiglyl chloride

-

Anhydrous diethyl ether

-

Sodium hydroxide (B78521) solution

-

Hydrochloric acid

-

Ethyl acetate (B1210297)

Procedure:

-

Acylation: Dissolve Glycine-2,2-d2 in a cooled, aqueous solution of sodium hydroxide. Add tiglyl chloride dropwise while vigorously stirring and maintaining a low temperature. The pH of the reaction mixture should be monitored and maintained in the alkaline range.

-

Acidification: After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the this compound.

-

Extraction: Extract the product from the aqueous phase using a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Recrystallization: Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure this compound.[3]

Purity Assessment: The purity of the synthesized compound should be confirmed by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the absence of starting materials and byproducts.[3]

Analytical Methodology: Stable Isotope Dilution GC-MS

This compound is primarily used as an internal standard for the accurate quantification of endogenous n-Tigloylglycine in biological samples like urine. A stable isotope dilution gas chromatography-mass spectrometry (GC-MS) method is the gold standard for this application.

Sample Preparation Workflow:

Detailed Protocol:

-

Sample Collection: Collect urine samples and store them at -20°C until analysis.

-

Internal Standard Spiking: To a known volume of urine, add a precise amount of this compound solution.

-

Extraction: Acidify the sample with hydrochloric acid and extract the acylglycines with ethyl acetate. Evaporate the organic layer to dryness under a stream of nitrogen.

-

Derivatization: To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat to convert the analyte to its volatile trimethylsilyl (B98337) (TMS) derivative.

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The separation is typically achieved on a capillary column (e.g., DB-5). The mass spectrometer is operated in the electron ionization (EI) mode, and selected ion monitoring (SIM) is used to detect the characteristic ions of the TMS derivatives of n-Tigloylglycine and this compound.

-

Quantification: The concentration of n-Tigloylglycine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

This compound is an essential tool for the accurate quantification of its unlabeled analog, a key biomarker for certain inborn errors of metabolism. This guide provides the fundamental chemical and biological information required for its effective use in research and clinical settings. The provided experimental frameworks for synthesis and analysis can be adapted to specific laboratory requirements.

References

- 1. Human Metabolome Database: Showing metabocard for Tiglylglycine (HMDB0000959) [hmdb.ca]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Beta-ketothiolase (BKT) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]

- 5. orpha.net [orpha.net]

- 6. Beta-ketothiolase deficiency - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to n-Tigloylglycine-2,2-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-Tigloylglycine-2,2-d2, a deuterated isotopologue of n-Tigloylglycine. This document details its chemical structure, physicochemical properties, and its role as a metabolite in the context of isoleucine catabolism. Furthermore, it outlines a detailed experimental protocol for its synthesis and its involvement in relevant biological pathways, supported by quantitative data and visual diagrams to facilitate understanding and application in research and drug development.

Core Compound Details

This compound is a stable isotope-labeled form of N-Tigloylglycine, an acyl glycine (B1666218) that serves as a biomarker for certain metabolic disorders.[1] The deuterium (B1214612) labeling at the 2,2-position of the glycine moiety makes it a valuable internal standard for mass spectrometry-based quantification of its unlabeled counterpart in biological samples.

Physicochemical Properties

The key quantitative data for this compound and its unlabeled form are summarized in the table below for easy comparison.

| Property | This compound | n-Tigloylglycine (unlabeled) |

| Molecular Formula | C₇H₉D₂NO₃[1] | C₇H₁₁NO₃[2][3] |

| Molecular Weight | 159.18 g/mol [1][4] | 157.17 g/mol [2][3] |

| Monoisotopic Mass | 159.0864 Da[5] | 157.0739 Da[2] |

| CAS Number | 1219806-44-6[1][5] | 35842-45-6[1][2] |

| IUPAC Name | 2,2-dideuterio-2-(2-methylbut-2-enoylamino)acetic acid[1][5] | 2-(2-methylbut-2-enoylamino)acetic acid |

| Synonyms | N-trans-2-Methyl-2-butenoylglycine-d2, Tigloylaminoacetic Acid-d2, Tiglylglycine-d2[1] | N-Tigloylglycine, Tiglylglycine[3] |

| Purity (typical) | 95% by HPLC; 98% atom D[1] | ≥98% |

| Appearance | Solid[6] | Solid |

| Solubility | Soluble in Ethanol and PBS (pH 7.2), sparingly soluble in DMSO[6] | Data not available |

Metabolic Significance

N-Tigloylglycine is an intermediate metabolite in the catabolism of the branched-chain amino acid isoleucine.[2][7][8] Elevated levels of tiglylglycine in urine are associated with several inborn errors of metabolism, including beta-ketothiolase deficiency and disorders of propionate (B1217596) metabolism.[1][2][7] It is also considered a potential marker for mitochondrial dysfunction.[7][9] The formation of N-acylglycines, such as tiglylglycine, is a mitochondrial detoxification process catalyzed by glycine N-acyltransferase, which conjugates acyl-CoA esters to glycine.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of glycine-2,2-d2 (B46479) with tiglyl chloride or by coupling tiglic acid with glycine-2,2-d2 using a suitable coupling agent. A general protocol based on the synthesis of N-acylglycines is provided below.

Materials:

-

Glycine-2,2-d2

-

Tiglic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) solution

-

Hydrochloric acid (HCl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Activation of Tiglic Acid:

-

Dissolve tiglic acid (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add N,N'-Dicyclohexylcarbodiimide (1.1 eq) to the solution and stir at 0°C for 30 minutes, then at room temperature for 4-6 hours.

-

The formation of the NHS-ester of tiglic acid will occur, with dicyclohexylurea (DCU) precipitating as a white solid.

-

-

Coupling Reaction:

-

Filter off the DCU precipitate and wash with a small amount of cold DCM.

-

In a separate flask, dissolve glycine-2,2-d2 (1.0 eq) in a mixture of water and a suitable organic solvent like dioxane or DMF, with the addition of a base such as sodium bicarbonate to deprotonate the amino group.

-

Slowly add the filtered solution of the activated tiglic acid (NHS-ester) to the glycine-2,2-d2 solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

Acidify the reaction mixture with a dilute HCl solution to a pH of ~2.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate/hexane) to yield pure this compound.

-

-

Characterization:

-

Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the molecular weight and deuterium incorporation.

-

Signaling Pathways and Logical Relationships

The metabolic pathway of isoleucine degradation leading to the formation of tiglylglycine is a key area of interest for researchers studying inborn errors of metabolism. An excess of certain metabolites due to enzymatic deficiencies can lead to their conjugation with glycine as a detoxification mechanism.

Caption: Isoleucine catabolism and this compound formation.

The diagram above illustrates the metabolic fate of isoleucine. Under normal physiological conditions, Tiglyl-CoA is further metabolized. However, in certain metabolic disorders, an accumulation of Tiglyl-CoA can lead to its conjugation with glycine (or its deuterated analogue in experimental settings) to form n-Tigloylglycine, which is then excreted.

Experimental Workflow for Quantification

The use of this compound as an internal standard is crucial for the accurate quantification of endogenous n-Tigloylglycine in biological matrices like urine or plasma.

Caption: Workflow for n-Tigloylglycine quantification.

This workflow highlights the key steps in a typical quantitative analysis using a stable isotope-labeled internal standard. The addition of a known amount of this compound to the sample at an early stage allows for the correction of sample loss during preparation and variations in mass spectrometer response, leading to highly accurate and precise measurements.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. Glycine N-acyltransferase - Wikiwand [wikiwand.com]

- 7. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repository.lsu.edu [repository.lsu.edu]

Technical Guide: n-Tigloylglycine-2,2-d2 (CAS: 1219806-44-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-Tigloylglycine-2,2-d2, a deuterated form of the endogenous metabolite n-Tigloylglycine. This document consolidates available data on its chemical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its relevance in metabolic pathways.

Core Chemical Data

This compound is a stable isotope-labeled version of n-Tigloylglycine, an acylglycine that serves as a biomarker for certain metabolic disorders. The deuterium (B1214612) labeling at the 2,2-position of the glycine (B1666218) moiety makes it a valuable internal standard for mass spectrometry-based quantitative analysis.

| Property | Value | Source |

| CAS Number | 1219806-44-6 | N/A |

| Molecular Formula | C₇H₉D₂NO₃ | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| IUPAC Name | 2,2-dideuterio-2-[(E)-2-methylbut-2-enoylamino]acetic acid | N/A |

| SMILES | C/C=C(\C)/C(=O)NC(C(=O)O)([2H])[2H] | N/A |

| InChI Key | WRUSVQOKJIDBLP-SUXURBFVSA-N | N/A |

| Unlabeled CAS | 35842-45-6 | N/A |

| Unlabeled Formula | C₇H₁₁NO₃ | |

| Unlabeled Mol. Weight | 157.17 g/mol |

Physicochemical Properties of n-Tigloylglycine (Unlabeled)

| Property | Value | Method | Source |

| Water Solubility | 7.52 g/L | ALOGPS | |

| logP | 0.33 | ALOGPS | |

| pKa (Strongest Acidic) | 4.09 | ChemAxon | |

| Polar Surface Area | 66.4 Ų | ChemAxon | |

| Solubility in DMSO | Sparingly soluble (1-10 mg/ml) | Experimental | [2] |

| Solubility in Ethanol | Soluble (≥10 mg/ml) | Experimental | [2] |

| Solubility in PBS (pH 7.2) | Soluble (≥10 mg/ml) | Experimental | [2] |

Spectral Data: 1H and 13C NMR of n-Tigloylglycine (Unlabeled)

The following nuclear magnetic resonance data for unlabeled n-Tigloylglycine can be used as a reference for the characterization of its deuterated analog. The absence of signals corresponding to the C2-protons in the 1H NMR spectrum would be indicative of successful deuteration.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Frequency | Source |

| ¹H | 6.47 - 6.52 | m | Water (pH 7.0) | 500 MHz | [1] |

| 3.80 - 3.81 | m | Water (pH 7.0) | 500 MHz | [1] | |

| 1.84 | s | Water (pH 7.0) | 500 MHz | [1] | |

| 1.76 - 1.78 | m | Water (pH 7.0) | 500 MHz | [1] | |

| ¹³C | 136.12 | - | Water (pH 7.0) | 600 MHz | [1] |

| 46.16 | - | Water (pH 7.0) | 600 MHz | [1] | |

| 15.96 | - | Water (pH 7.0) | 600 MHz | [1] | |

| 14.20 | - | Water (pH 7.0) | 600 MHz | [1] |

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound involves the acylation of commercially available glycine-2,2-d2 (B46479). An alternative approach, based on H/D exchange of the α-carbon hydrogen atoms of n-Tigloylglycine, is also presented.

Method 1: Acylation of Glycine-2,2-d2

-

Activation of Tiglic Acid: Tiglic acid is converted to its more reactive acyl chloride or activated ester. For example, tiglic acid can be reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (B109758) (DCM) to form tigloyl chloride.

-

Coupling Reaction: Glycine-2,2-d2 is dissolved in a suitable basic aqueous or organic solvent (e.g., a mixture of dioxane and water with sodium hydroxide, or a polar aprotic solvent like dimethylformamide (DMF) with a non-nucleophilic base like triethylamine).

-

The tigloyl chloride solution is added dropwise to the glycine-2,2-d2 solution at a controlled temperature (typically 0 °C to room temperature).

-

Work-up and Purification: After the reaction is complete, the mixture is acidified with a dilute acid (e.g., 1M HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography.

Method 2: H/D Exchange

This method is adapted from a procedure for deuterium labeling of N-substituted glycines.

-

Dissolution: n-Tigloylglycine is dissolved in a deuterated solvent, such as deuterium oxide (D₂O), containing a suitable base to facilitate the exchange of the α-protons. A mild base like sodium bicarbonate or a stronger base like sodium deuteroxide (NaOD) can be used.

-

Heating: The solution is heated to promote the H/D exchange. The temperature and reaction time will need to be optimized to achieve high deuterium incorporation without significant degradation of the starting material.

-

Monitoring: The reaction can be monitored by ¹H NMR spectroscopy to follow the disappearance of the signal from the α-protons of the glycine moiety.

-

Isolation: Once the desired level of deuteration is achieved, the solution is neutralized with a deuterated acid (e.g., DCl in D₂O) and the D₂O is removed under vacuum. The resulting solid is then lyophilized to yield this compound.

Quantitative Analysis by UPLC-MS/MS

The following is a general protocol for the analysis of acylglycines in biological samples, which can be adapted for this compound.

-

Sample Preparation (Urine):

-

A known volume of urine is spiked with a known concentration of this compound as an internal standard.

-

The sample is acidified (e.g., with HCl) and then extracted with an organic solvent such as ethyl acetate.

-

The organic extract is evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in the initial mobile phase for UPLC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency.

-

Flow Rate: A typical flow rate for UPLC is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for the detection of acylglycines.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (M-H)⁻ of n-Tigloylglycine and a specific product ion are monitored. The specific MRM transitions for this compound would need to be determined by direct infusion of the synthesized standard.

-

Metabolic Pathway and Biological Relevance

n-Tigloylglycine is an intermediate in the catabolism of the branched-chain amino acid isoleucine. Elevated levels of tiglylglycine in urine can be indicative of several inborn errors of metabolism.

Isoleucine Catabolism Pathway

The following diagram illustrates the catabolic pathway of isoleucine, highlighting the formation of Tiglyl-CoA, the precursor to n-Tigloylglycine.

Caption: Isoleucine catabolism leading to n-Tigloylglycine formation.

Glycine Conjugation Workflow

The formation of n-Tigloylglycine from Tiglyl-CoA is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT). This process is a detoxification pathway that prevents the accumulation of potentially toxic acyl-CoA species.

Caption: Enzymatic formation of n-Tigloylglycine.

Role in Drug Development and Research

As a stable isotope-labeled internal standard, this compound is crucial for the accurate quantification of its unlabeled counterpart in biological matrices. This is particularly important in:

-

Metabolomics Research: Studying the flux through the isoleucine catabolism pathway and identifying potential metabolic dysregulations.

-

Clinical Diagnostics: Developing and validating diagnostic tests for inborn errors of metabolism, such as β-ketothiolase deficiency and propionic acidemia, where urinary tiglylglycine levels are elevated.

-

Pharmacokinetic Studies: While not a drug itself, understanding the metabolic pathways involving acylglycines can provide insights into the metabolism of drugs that are structurally similar or that impact these pathways.

The use of deuterated standards like this compound helps to correct for matrix effects and variations in instrument response, leading to more reliable and reproducible quantitative results in mass spectrometry-based assays.

References

An In-depth Technical Guide on the Function of N-Tigloylglycine in Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Tigloylglycine is an N-acylglycine metabolite that serves as a crucial indicator of specific inborn errors of metabolism.[1] While normally a minor product of isoleucine catabolism, its accumulation is a hallmark of enzymatic defects, particularly in beta-ketothiolase deficiency.[2][3] This guide provides a comprehensive overview of the metabolic origins, physiological function, and clinical significance of N-Tigloylglycine. It details the biochemical pathways leading to its formation, presents quantitative data on its urinary excretion in various metabolic states, and outlines the analytical methodologies used for its detection. The role of glycine (B1666218) conjugation as a detoxification mechanism within the mitochondria is also explored, highlighting the importance of this pathway in maintaining cellular homeostasis.

Introduction to N-Tigloylglycine

N-Tigloylglycine (also known as Tiglylglycine) is an organic compound classified as an N-acyl-alpha amino acid.[1] It is formed through the conjugation of tiglyl-CoA, an intermediate in the catabolism of the branched-chain amino acid isoleucine, with glycine.[2][4] This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT).[1][5] In healthy individuals, N-Tigloylglycine is present in very low concentrations as a minor metabolite. However, its urinary levels become significantly elevated in several inborn errors of metabolism, making it a key biomarker for diagnosis and monitoring.[1][2]

Metabolic Pathway and Biosynthesis

The formation of N-Tigloylglycine is intrinsically linked to the catabolic pathway of isoleucine. A defect in this pathway leads to the accumulation of upstream metabolites, including tiglyl-CoA.

Isoleucine Catabolism and N-Tigloylglycine Formation:

-

Isoleucine Transamination and Decarboxylation: The catabolism of isoleucine begins with its conversion through several enzymatic steps to Tiglyl-CoA.

-

Enzymatic Blockade: In disorders such as beta-ketothiolase deficiency, the enzyme responsible for the further breakdown of intermediates derived from Tiglyl-CoA is deficient.[3][6]

-

Accumulation of Tiglyl-CoA: This enzymatic block causes a buildup of Tiglyl-CoA within the mitochondria.

-

Glycine Conjugation: To mitigate the toxicity of accumulating acyl-CoA species and to regenerate the pool of free Coenzyme A (CoASH), the mitochondrial enzyme Glycine N-acyltransferase (GLYAT) conjugates Tiglyl-CoA with glycine.[5][7][8]

-

Formation and Excretion: This conjugation reaction produces N-Tigloylglycine, a more water-soluble compound that can be readily excreted in the urine.[8][9]

The glycine conjugation pathway is a crucial detoxification mechanism. By converting reactive acyl-CoA intermediates into less toxic N-acylglycines, it prevents the sequestration of Coenzyme A, which is essential for numerous metabolic processes, including the TCA cycle and fatty acid β-oxidation.[7][10][11]

References

- 1. Human Metabolome Database: Showing metabocard for Tiglylglycine (HMDB0000959) [hmdb.ca]

- 2. Tiglylglycine excreted in urine in disorders of isoleucine metabolism and the respiratory chain measured by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta-ketothiolase deficiency - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. KEGG DISEASE: Beta-ketothiolase deficiency [kegg.jp]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation - PubMed [pubmed.ncbi.nlm.nih.gov]

n-Tigloylglycine Metabolic Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the n-Tigloylglycine metabolic pathway, its intermediates, and its clinical significance. The document is intended for researchers, scientists, and professionals involved in drug development and the study of inborn errors of metabolism.

Introduction

n-Tigloylglycine is an N-acylglycine, a conjugate of tiglic acid and glycine (B1666218). It is a minor metabolite in the catabolism of the branched-chain amino acid L-isoleucine[1][2][3]. Under normal physiological conditions, n-Tigloylglycine is present in urine at low concentrations. However, its excretion is significantly elevated in specific inborn errors of metabolism, making it a crucial biomarker for the diagnosis of these disorders[4][5]. This guide will detail the metabolic pathway leading to n-Tigloylglycine formation, its association with disease states, quantitative data on its urinary excretion, and the experimental protocols for its analysis.

The n-Tigloylglycine Metabolic Pathway

The formation of n-Tigloylglycine is intrinsically linked to the catabolic pathway of L-isoleucine. A disruption in this pathway leads to the accumulation of upstream intermediates, which are then shunted towards alternative metabolic routes, including the formation of n-Tigloylglycine.

Isoleucine Catabolism to Tiglyl-CoA

The breakdown of L-isoleucine involves a series of enzymatic reactions primarily occurring within the mitochondria. The key steps leading to the formation of tiglyl-CoA are as follows:

-

Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase.

-

Oxidative Decarboxylation: α-keto-β-methylvalerate is then converted to α-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex.

-

Dehydrogenation: α-methylbutyryl-CoA is subsequently dehydrogenated to tiglyl-CoA by isovaleryl-CoA dehydrogenase.

Formation of n-Tigloylglycine

Under normal conditions, tiglyl-CoA is further metabolized in the isoleucine catabolic pathway. However, in certain metabolic disorders, the accumulation of tiglyl-CoA leads to its conjugation with glycine to form n-Tigloylglycine. This reaction is catalyzed by the enzyme Glycine N-acyltransferase [2].

The accumulation of tiglyl-CoA is a hallmark of β-ketothiolase deficiency and propionic acidemia .

-

β-Ketothiolase Deficiency: This disorder is caused by a deficiency of the enzyme mitochondrial acetoacetyl-CoA thiolase (T2), which is responsible for the cleavage of α-methylacetoacetyl-CoA (the subsequent metabolite of tiglyl-CoA) into propionyl-CoA and acetyl-CoA[6]. The blockage of this step leads to the accumulation of upstream metabolites, including tiglyl-CoA.

-

Propionic Acidemia: This disorder results from a deficiency of the enzyme propionyl-CoA carboxylase, which converts propionyl-CoA to methylmalonyl-CoA[7][8]. The accumulation of propionyl-CoA can indirectly lead to the accumulation of other acyl-CoA intermediates, including tiglyl-CoA.

The following diagram illustrates the relevant portion of the isoleucine catabolism pathway and the formation of n-Tigloylglycine in the context of these enzymatic defects.

Association with Mitochondrial Respiratory Chain Disorders

Elevated urinary n-Tigloylglycine has also been reported in some patients with disorders of the mitochondrial respiratory chain[4][5]. The exact mechanism for this is not as well-defined as in the primary enzyme deficiencies. It is hypothesized that impaired oxidative phosphorylation can lead to a secondary inhibition of enzymes in the isoleucine catabolic pathway, resulting in the accumulation of tiglyl-CoA.

Quantitative Data

The quantification of urinary n-Tigloylglycine is a key diagnostic tool. The following tables summarize the reported concentrations in healthy individuals and in patients with relevant metabolic disorders.

Table 1: Urinary n-Tigloylglycine Concentrations in Controls and Patients

| Condition | n-Tigloylglycine (mmol/mol creatinine) | Reference |

| Controls | < 2 | [4] |

| β-Ketothiolase Deficiency | 103, 497 | [4] |

| Propionic Acidemia | 20.7, 30.8, 14.0 | [4] |

| Respiratory Chain Disorders | Elevated, but variable | [4][5] |

Note: The values for patient groups represent individual case reports and can vary significantly depending on the severity of the disease and the metabolic state of the patient at the time of sample collection.

Experimental Protocols

The analysis of n-Tigloylglycine is typically performed on urine samples using gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution.

Principle

A known amount of a stable isotope-labeled internal standard (e.g., [¹³C₂,¹⁵N]glycine-labeled n-Tigloylglycine) is added to a urine sample. The organic acids, including n-Tigloylglycine and the internal standard, are then extracted and chemically derivatized to make them volatile for GC-MS analysis. The ratio of the ion signal of the endogenous n-Tigloylglycine to that of the internal standard is used to calculate the concentration of n-Tigloylglycine in the original sample.

Sample Preparation

-

Urine Collection: A random urine sample is collected. For quantitative analysis, it is important to also measure the creatinine (B1669602) concentration to normalize the results.

-

Internal Standard Addition: A precise volume of the internal standard solution is added to a measured volume of urine.

-

Extraction: The organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate. This is typically performed twice to ensure efficient extraction.

-

Drying: The combined organic extracts are dried under a stream of nitrogen.

-

Derivatization: The dried residue is derivatized to form volatile esters. A common method is the formation of trimethylsilyl (B98337) (TMS) esters using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

GC-MS Analysis

-

Gas Chromatograph: A capillary column suitable for the separation of organic acid derivatives is used (e.g., a DB-5ms column).

-

Oven Temperature Program: A temperature gradient is employed to separate the various organic acids. A typical program might start at 80°C and ramp up to 280°C.

-

Mass Spectrometer: The mass spectrometer is operated in the electron impact (EI) ionization mode. Selected ion monitoring (SIM) is used to detect and quantify the characteristic ions of n-Tigloylglycine and its internal standard.

The following diagram outlines the general workflow for the quantitative analysis of urinary n-Tigloylglycine.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that n-Tigloylglycine itself functions as a signaling molecule or directly participates in cellular signaling pathways. Its primary role appears to be that of a metabolic intermediate that accumulates as a consequence of upstream enzymatic defects. The clinical significance of n-Tigloylglycine is therefore mainly as a diagnostic biomarker for specific inborn errors of metabolism.

Conclusion

n-Tigloylglycine is a critical metabolic intermediate in the catabolism of isoleucine. Its accumulation and subsequent excretion in the urine serve as a highly specific and sensitive biomarker for the diagnosis of β-ketothiolase deficiency and propionic acidemia. The quantitative analysis of urinary n-Tigloylglycine by stable isotope dilution GC-MS is a well-established method in clinical metabolic laboratories. While its role appears to be primarily metabolic, further research may uncover more subtle biological functions. This guide provides a comprehensive overview for researchers and clinicians working in the field of metabolic disorders and drug development, highlighting the importance of this metabolite in disease diagnosis and management.

References

- 1. manuallib.com [manuallib.com]

- 2. Propionylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Tiglylglycine excreted in urine in disorders of isoleucine metabolism and the respiratory chain measured by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KEGG DISEASE: Beta-ketothiolase deficiency [kegg.jp]

- 7. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of n-Tigloylglycine in Isoleucine Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Tigloylglycine is a minor urinary metabolite that serves as a crucial biomarker for specific inborn errors of isoleucine catabolism and mitochondrial dysfunction. Its accumulation is a direct consequence of enzymatic blocks in the isoleucine degradation pathway, leading to the conjugation of accumulated tiglyl-CoA with glycine (B1666218). This technical guide provides an in-depth exploration of the biochemical role of n-Tigloylglycine, its association with various metabolic disorders, and detailed methodologies for its detection and quantification.

Introduction

The catabolism of the branched-chain amino acid isoleucine is a critical mitochondrial process that contributes to the cellular energy pool by producing acetyl-CoA and propionyl-CoA.[1] Disruptions in this pathway, typically due to inherited enzyme deficiencies, lead to the accumulation of toxic intermediate metabolites. n-Tigloylglycine, an acylglycine, is one such metabolite that becomes prominent in urine when the catabolic process is impaired.[2][3] It is formed through the action of glycine N-acyltransferase, which conjugates glycine with tiglyl-CoA, an intermediate of isoleucine breakdown that accumulates upstream of an enzymatic block.[2][3] The presence of elevated levels of n-Tigloylglycine in urine is a key diagnostic marker for several metabolic disorders, including beta-ketothiolase deficiency and certain mitochondrial respiratory chain defects.[4][5] This guide will delve into the intricacies of isoleucine catabolism, the formation of n-Tigloylglycine, its clinical significance, and the analytical methods used for its measurement.

Isoleucine Catabolism and the Formation of n-Tigloylglycine

The breakdown of isoleucine occurs through a series of enzymatic reactions primarily within the mitochondria. A defect in specific enzymes along this pathway leads to the accumulation of upstream intermediates.

The Isoleucine Catabolism Pathway

The catabolism of L-isoleucine begins with its transamination to 2-keto-3-methylvalerate, followed by oxidative decarboxylation to 2-methylbutanoyl-CoA. This intermediate then undergoes a series of reactions, including dehydrogenation to tiglyl-CoA.[6] Under normal physiological conditions, tiglyl-CoA is further metabolized. However, in certain enzymatic deficiencies, its concentration increases significantly.

References

- 1. youtube.com [youtube.com]

- 2. Frontiers | LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer [frontiersin.org]

- 3. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. erndim.org [erndim.org]

- 5. researchgate.net [researchgate.net]

- 6. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]

n-Tigloylglycine: A Key Biomarker for Inborn Errors of Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

n-Tigloylglycine is a pivotal biomarker in the diagnosis and monitoring of several inborn errors of metabolism (IEMs), primarily those affecting the catabolism of the branched-chain amino acid isoleucine. Its accumulation in urine is a hallmark of specific enzyme deficiencies, most notably beta-ketothiolase deficiency. This technical guide provides a comprehensive overview of n-Tigloylglycine's role as a biomarker, detailing the metabolic pathways involved, associated genetic disorders, quantitative data, and the analytical methodologies used for its detection and quantification. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of diagnostics and therapeutics for these rare metabolic diseases.

Introduction to n-Tigloylglycine and its Metabolic Origin

n-Tigloylglycine is an N-acylglycine, a conjugate of tiglic acid and glycine (B1666218). It is a metabolic byproduct of the isoleucine catabolic pathway. Under normal physiological conditions, tiglyl-CoA, an intermediate in isoleucine breakdown, is further metabolized. However, in certain IEMs, a blockage in this pathway leads to the accumulation of tiglyl-CoA. The cellular detoxification machinery then conjugates this excess tiglyl-CoA with glycine to form n-Tigloylglycine, which is subsequently excreted in the urine[1][2]. The formation of n-Tigloylglycine is a critical indicator of a metabolic bottleneck and serves as a diagnostic marker.

Inborn Errors of Metabolism Associated with Elevated n-Tigloylglycine

Elevated urinary excretion of n-Tigloylglycine is a characteristic finding in several IEMs. The primary conditions associated with this biomarker are:

-

Beta-Ketothiolase Deficiency (BKT): This is the most common IEM associated with significantly elevated n-Tigloylglycine levels. BKT is an autosomal recessive disorder caused by mutations in the ACAT1 gene, leading to a deficiency of the mitochondrial enzyme acetoacetyl-CoA thiolase. This enzyme is crucial for the final step in isoleucine catabolism and for ketone body metabolism[3][4][5][6].

-

Propionic Acidemia: An autosomal recessive disorder of branched-chain amino acid and odd-chain fatty acid metabolism caused by a deficiency of propionyl-CoA carboxylase. The accumulation of propionyl-CoA can indirectly lead to the accumulation of upstream metabolites, including tiglyl-CoA[1].

-

Methylmalonic Acidemia (MMA): A group of autosomal recessive disorders characterized by the inability to metabolize methylmalonyl-CoA. Similar to propionic acidemia, the metabolic block can cause a backup in the pathway, leading to increased tiglyl-CoA[7][8].

-

2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase (MHBD) Deficiency: A rare X-linked recessive disorder of isoleucine metabolism caused by mutations in the HADH2 gene. A deficiency in this enzyme leads to the accumulation of upstream metabolites, including 2-methyl-3-hydroxybutyryl-CoA and subsequently tiglyl-CoA[9][10][11].

-

Respiratory Chain Disorders: Some studies have reported elevated n-Tigloylglycine in patients with mitochondrial respiratory chain defects, suggesting a potential secondary effect on isoleucine metabolism[1].

Quantitative Data of n-Tigloylglycine in Health and Disease

The quantification of n-Tigloylglycine in urine is essential for the diagnosis and monitoring of the associated IEMs. The following table summarizes the reported concentrations in healthy individuals and in patients with relevant metabolic disorders.

| Condition | Analyte | Matrix | Concentration Range (mmol/mol creatinine) | Reference |

| Healthy Controls | n-Tigloylglycine | Urine | < 2 | Bennett et al., 1994[1] |

| n-Tigloylglycine | Urine | 0.2 - 3.9 | Rashed et al., 2006 | |

| Beta-Ketothiolase Deficiency | n-Tigloylglycine | Urine | 49 - 581 | Bennett et al., 1994[1] |

| Propionic Acidemia | n-Tigloylglycine | Urine | 103 - 497 | Bennett et al., 1994[1] |

| Methylmalonic Acidemia | n-Tigloylglycine | Urine | Often elevated, but quantitative data is less consistently reported. | [7] |

| 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency | n-Tigloylglycine | Urine | Markedly elevated, often in conjunction with 2-methyl-3-hydroxybutyric acid. | [9][11] |

Signaling Pathways and Diagnostic Workflows

Isoleucine Catabolism and n-Tigloylglycine Formation

The following diagram illustrates the catabolic pathway of L-isoleucine, highlighting the enzymatic steps and the point at which metabolic blocks lead to the formation of n-Tigloylglycine.

Diagnostic Workflow for Beta-Ketothiolase Deficiency

The diagnosis of BKT often begins with newborn screening or clinical suspicion based on symptoms like ketoacidotic episodes. The following workflow outlines the typical diagnostic process.

Experimental Protocols

Quantification of n-Tigloylglycine in Urine by Stable Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS)

This method, adapted from Bennett et al. (1994), is a robust and sensitive technique for the accurate quantification of n-Tigloylglycine.

5.1.1. Materials and Reagents

-

Urine sample

-

Internal Standard: Tiglyl-[13C,15N]glycine

-

Hydroxylamine (B1172632) hydrochloride

-

Sodium hydroxide

-

Hydrochloric acid

-

Sodium chloride

-

Ethyl acetate (B1210297)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Anhydrous sodium sulfate

5.1.2. Sample Preparation

-

To 1 mL of urine, add a known amount of the internal standard, Tiglyl-[13C,15N]glycine.

-

Add 0.5 mL of 1 mol/L hydroxylamine hydrochloride and adjust the pH to >10 with 5 mol/L sodium hydroxide.

-

Incubate at 60 °C for 30 minutes to form oximes of keto-acids.

-

Acidify the sample to pH <2 with 6 mol/L hydrochloric acid.

-

Saturate the aqueous phase with sodium chloride.

-

Extract the organic acids with two portions of 5 mL of ethyl acetate.

-

Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.

5.1.3. Derivatization

-

To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS[12].

-

Cap the vial tightly and heat at 70 °C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives[12].

5.1.4. GC-MS Analysis

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Detection: Selected Ion Monitoring (SIM) of characteristic ions for n-Tigloylglycine-TMS derivative and its stable isotope-labeled internal standard.

Quantification of Urinary Acylglycines by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method, based on the work of Rashed et al., offers high throughput and sensitivity for the analysis of a panel of acylglycines, including n-Tigloylglycine.

5.2.1. Materials and Reagents

-

Urine sample

-

Internal Standard mixture containing deuterated acylglycines (including a deuterated analogue of a similar acylglycine if specific deuterated n-Tigloylglycine is unavailable)

-

Formic acid

-

Acetonitrile

-

Water (UPLC-grade)

5.2.2. Sample Preparation

-

To 50 µL of urine, add 10 µL of the internal standard mixture.

-

Add 200 µL of methanol to precipitate proteins.

-

Vortex and centrifuge at high speed for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

5.2.3. UPLC-MS/MS Analysis

-

UPLC System: Equipped with a reverse-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over a few minutes.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for n-Tigloylglycine and the internal standards.

Conclusion

n-Tigloylglycine is an indispensable biomarker for the differential diagnosis of several inborn errors of metabolism, particularly beta-ketothiolase deficiency. Its accurate and precise quantification is crucial for early diagnosis, which is paramount for initiating timely treatment and preventing severe neurological complications. The methodologies of GC-MS and UPLC-MS/MS provide reliable means for the analysis of n-Tigloylglycine in urine. This guide provides the foundational knowledge and detailed protocols to aid researchers and clinicians in the effective utilization of n-Tigloylglycine as a diagnostic tool, with the ultimate goal of improving outcomes for patients with these rare metabolic disorders. Further research is warranted to expand the quantitative database for n-Tigloylglycine in a wider range of IEMs and to explore its potential role in monitoring therapeutic interventions.

References

- 1. Tiglylglycine excreted in urine in disorders of isoleucine metabolism and the respiratory chain measured by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Tiglylglycine (HMDB0000959) [hmdb.ca]

- 3. babysfirsttest.org [babysfirsttest.org]

- 4. kdhe.ks.gov [kdhe.ks.gov]

- 5. Beta-ketothiolase deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 6. Beta-ketothiolase (BKT) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]

- 7. Isolated Methylmalonic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. Study of patients and carriers with 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency: difficulties in the diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Acids, Comprehensive, Quantitative, Urine - Clinical Genetic Test - GTR - NCBI [ncbi.nlm.nih.gov]

- 11. 3-Hydroxy-2-methylbutyryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. erndim.org [erndim.org]

The Biological Significance of Deuterated Acylglycines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological significance of deuterated acylglycines. Acylglycines are a class of endogenous metabolites involved in fatty acid detoxification and cellular signaling. The strategic replacement of hydrogen with deuterium (B1214612), a stable isotope, can significantly alter their metabolic fate due to the kinetic isotope effect (KIE). This alteration in metabolic stability opens new avenues for their application as research tools and therapeutic agents. This document details the synthesis, metabolic pathways, and analytical quantification of deuterated acylglycines, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction: The Rationale for Deuterating Acylglycines

Acylglycines are formed through the conjugation of an acyl-CoA with glycine (B1666218), a process primarily occurring in the mitochondria. This pathway serves as a crucial detoxification mechanism for the removal of excess or unusual fatty acids that can be toxic to cells.[1] Beyond their role in detoxification, certain N-acylglycines, a subclass of acylglycines, have emerged as important signaling molecules, structurally related to endocannabinoids like anandamide.[2] These N-acylglycines exhibit a range of biological activities, including anti-inflammatory effects, analgesia, and modulation of ion channels.[2]

The primary enzyme responsible for the degradation of many N-acylglycines is Fatty Acid Amide Hydrolase (FAAH).[3][4][5] The rate of this hydrolysis determines the duration and intensity of their signaling. By strategically replacing hydrogen atoms with deuterium at or near the site of enzymatic attack, the metabolic breakdown of these molecules can be slowed. This phenomenon, known as the kinetic isotope effect (KIE), is due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which requires more energy to break.[6][7]

The potential advantages of deuterating acylglycines are multifaceted:

-

Enhanced Metabolic Stability: A reduced rate of hydrolysis by enzymes like FAAH can lead to a longer biological half-life.[7][8]

-

Improved Pharmacokinetic Profile: Increased stability can result in greater systemic exposure (higher Cmax and AUC) and potentially reduced dosing frequency for therapeutic applications.[9][10]

-

Metabolic Shunting: Deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites.[7][8]

-

Advanced Research Tools: Deuterated acylglycines serve as valuable metabolic probes to study enzyme kinetics and metabolic pathways without significantly altering the molecule's interaction with its biological targets.[10] They are also widely used as internal standards for accurate quantification in mass spectrometry-based analyses.[1][11]

Quantitative Data: The Kinetic Isotope Effect in Action

While specific quantitative data on the kinetic isotope effect for the enzymatic hydrolysis of deuterated acylglycines is not extensively available in the public literature, we can infer the potential impact from studies on other deuterated molecules. The KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD).

| Compound Class | Enzyme System | Deuteration Position | Kinetic Isotope Effect (kH/kD) | Reference |

| Quinoxaline | Aldehyde Oxidase | 2-²H | 4.7 - 5.1 | [10] |

| Phthalazine | Aldehyde Oxidase | 1-²H | 4.9 - 5.1 | [10] |

| Arachidonic Acid | 15-Lipoxygenase-1 | 13-d₂ | 3.99 ± 0.17 | [12] |

| Arachidonic Acid | 15-Lipoxygenase-1 | 10,13-d₄ | 9.93 ± 0.34 | [12] |

Table 1: Examples of Kinetic Isotope Effects for Deuterated Molecules.

These data illustrate that deuteration at a metabolically active site can significantly slow down enzymatic reactions. For acylglycines, deuteration on the acyl chain or the α-carbon of the glycine moiety would be expected to yield a notable KIE for their hydrolysis by FAAH or other amidases.

Signaling and Metabolic Pathways

Acylglycines are involved in several key metabolic and signaling pathways. Understanding these pathways is crucial for appreciating the biological significance of altering their metabolic stability through deuteration.

Acylglycine Metabolism

The formation and degradation of acylglycines are central to fatty acid metabolism.

N-Acylglycine Signaling

Certain N-acylglycines act as signaling molecules, interacting with various receptors and ion channels.

Experimental Protocols

Detailed methodologies are essential for the synthesis, analysis, and biological evaluation of deuterated acylglycines.

Synthesis of Deuterated Acylglycine (Illustrative Protocol)

This protocol outlines a general strategy for the synthesis of a deuterated N-acylglycine, for example, N-lauroyl-d₃-glycine. This is an inferred protocol based on established methods for deuteration and peptide coupling.

Materials:

-

Glycine

-

Deuterium oxide (D₂O)

-

Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C)

-

Lauroyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Deuteration of Glycine:

-

Heat glycine with D₂O in the presence of a catalyst such as 5% Pd/C or 5% Pt/C in a sealed reaction vessel at elevated temperature (e.g., 180°C) for a defined period (e.g., 10 minutes).[13]

-

The catalyst is then filtered off, and the D₂O is removed under reduced pressure to yield deuterated glycine (glycine-d₃). The efficiency of deuteration can be confirmed by mass spectrometry.

-

-

Acylation of Deuterated Glycine:

-

Dissolve glycine-d₃ in an aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Add lauroyl chloride dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction to proceed for several hours at room temperature.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the N-lauroyl-d₃-glycine.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a solvent gradient (e.g., hexane/ethyl acetate).

-

-

Characterization:

-

Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

-

UPLC-MS/MS Analysis of Acylglycines

This protocol describes the quantitative analysis of acylglycines in a biological matrix (e.g., urine) using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[14][15][16][17]

Materials:

-

Urine sample

-

Deuterated acylglycine internal standards

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

UPLC system coupled to a tandem mass spectrometer

Procedure:

-

Sample Preparation:

-

Thaw urine samples to room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 100 µL aliquot of urine, add a solution containing a mixture of deuterated acylglycine internal standards.

-

Precipitate proteins by adding 400 µL of cold acetonitrile.

-

Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 10% acetonitrile in water with 0.1% formic acid).

-

-

UPLC-MS/MS Analysis:

-

Inject the reconstituted sample onto the UPLC system.

-

Separate the acylglycines using a suitable column (e.g., a C18 reversed-phase column) with a gradient elution program.

-

The mobile phases typically consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detect the analytes using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

Specific precursor-to-product ion transitions are monitored for each acylglycine and its corresponding deuterated internal standard.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of non-deuterated acylglycine standards spiked into a surrogate matrix (e.g., synthetic urine).

-

Calculate the concentration of each acylglycine in the unknown samples by comparing the peak area ratio of the analyte to its deuterated internal standard against the calibration curve.

-

Applications in Drug Development and Research

The unique properties of deuterated acylglycines make them valuable assets in both basic research and pharmaceutical development.

-

Probing Enzyme Mechanisms: By measuring the KIE, researchers can gain insights into the rate-limiting steps of enzyme-catalyzed reactions, such as the hydrolysis of acylglycines by FAAH.[18]

-

Developing Novel Therapeutics: Deuteration can be employed to improve the metabolic stability and pharmacokinetic profile of bioactive acylglycines, potentially leading to the development of new drugs for pain, inflammation, and other conditions.[7][8]

-

Metabolic Flux Analysis: Deuterated acylglycines can be used as tracers to follow the flux of fatty acids through various metabolic pathways in vivo.

-

Quantitative Bioanalysis: As highlighted in the analytical protocol, deuterated acylglycines are the gold standard for internal standards in mass spectrometry, enabling accurate and precise quantification of their endogenous counterparts in complex biological samples.[1][11]

Conclusion

Deuterated acylglycines represent a powerful tool in the study of lipid metabolism and signaling. The strategic incorporation of deuterium provides a means to modulate their metabolic stability, thereby enhancing their potential as therapeutic agents and refining their utility as research probes. The methodologies for their synthesis and analysis are well-established, paving the way for further exploration of their biological significance. As our understanding of the diverse roles of acylglycines in health and disease continues to grow, the application of deuteration will undoubtedly play a pivotal role in translating this knowledge into novel scientific insights and clinical applications.

References

- 1. Evaluation of urinary acylglycines by electrospray tandem mass spectrometry in mitochondrial energy metabolism defects and organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase: biochemistry, pharmacology, and therapeutic possibilities for an enzyme hydrolyzing anandamide, 2-arachidonoylglycerol, palmitoylethanolamide, and oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and function of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 7. bioscientia.de [bioscientia.de]

- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. njacs.org [njacs.org]

- 11. Development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isotope Sensitive Branching and Kinetic Isotope Effects in the Reaction of Deuterated Arachidonic Acids with Human 12- and 15-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Deuterated or Tritiated Glycine and Its Methyl Ester [inis.iaea.org]

- 14. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

n-Tigloylglycine and Mitochondrial Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Tigloylglycine (TG) is an acylglycine that serves as a crucial biomarker for several inborn errors of metabolism and more broadly for mitochondrial dysfunction. Its accumulation in biological fluids, particularly urine, signals a disruption in the catabolism of the branched-chain amino acid isoleucine. While n-Tigloylglycine itself is a detoxification product, its precursor, tiglyl-CoA, and other accumulating acyl-CoA species are implicated in the direct impairment of mitochondrial energy metabolism. This guide provides an in-depth technical overview of the biochemical pathways leading to n-Tigloylglycine formation, its role as a diagnostic marker, the mechanisms of associated mitochondrial toxicity, and detailed experimental protocols for its detection and the assessment of mitochondrial function.

Introduction to n-Tigloylglycine

n-Tigloylglycine, chemically known as 2-[(2E)-2-methylbut-2-enamido]acetic acid, is a minor metabolite of isoleucine catabolism.[1][2] It belongs to the family of N-acylglycines, which are formed when an acyl-Coenzyme A (acyl-CoA) molecule is conjugated with glycine (B1666218).[1] This conjugation is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT).[1][3] Under normal physiological conditions, n-Tigloylglycine is present at very low, often undetectable, levels. However, in the context of specific genetic disorders that impair the isoleucine degradation pathway, the upstream intermediate, tiglyl-CoA, accumulates within the mitochondria.[4] To mitigate the toxic effects of this accumulation, tiglyl-CoA is conjugated with glycine and excreted in the urine as n-Tigloylglycine.[5] Consequently, elevated urinary n-Tigloylglycine is a key diagnostic indicator for these conditions and is increasingly recognized as a reliable marker of underlying mitochondrial distress.[6][7][8]

Biochemical Pathway and Pathophysiology

The formation of n-Tigloylglycine is a direct consequence of a bottleneck in the mitochondrial pathway for isoleucine catabolism. A defect in any of the downstream enzymes leads to the accumulation of tiglyl-CoA.

Key Inborn Errors of Metabolism Associated with Elevated n-Tigloylglycine:

-

Beta-Ketothiolase Deficiency (T2 Deficiency): Caused by mutations in the ACAT1 gene, this disorder affects the final step in isoleucine catabolism, the cleavage of 2-methylacetoacetyl-CoA. This leads to the accumulation of upstream metabolites, including tiglyl-CoA.[1][8][9]

-

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency: While primarily a disorder of fatty acid oxidation, SCAD deficiency, caused by ACADS gene mutations, can also lead to moderately elevated n-Tigloylglycine.[8][10]

-

2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase (MHBD) Deficiency: An impairment in this enzyme, part of the isoleucine pathway, results in the buildup of 2-methyl-3-hydroxybutyryl-CoA and subsequently tiglyl-CoA.[8][11]

-

Disorders of Propionate Metabolism: Conditions such as Propionic Acidemia and Methylmalonic Aciduria can disrupt the downstream processing of propionyl-CoA (a final product of isoleucine breakdown), causing a retroactive inhibition and buildup of earlier intermediates, including tiglyl-CoA.[2][8]

The following diagram illustrates the isoleucine catabolism pathway and highlights the enzymatic steps where deficiencies lead to the accumulation of tiglyl-CoA and subsequent formation of n-Tigloylglycine.

Mechanism of Mitochondrial Dysfunction

While n-Tigloylglycine is a biomarker, the mitochondrial toxicity stems primarily from the accumulation of its precursor, tiglyl-CoA, and other short-chain acyl-CoAs. These reactive thioesters can disrupt mitochondrial function through several mechanisms:

-

Inhibition of Key Metabolic Enzymes: Acyl-CoAs are known inhibitors of crucial mitochondrial enzymes.

-

Pyruvate Dehydrogenase Complex (PDC) and α-Ketoglutarate Dehydrogenase Complex (KGDHC): Various short- and medium-chain acyl-CoAs inhibit these key enzymes, which link glycolysis and the TCA cycle, thereby impeding substrate flow and reducing the generation of NADH and FADH2.[12]

-

N-acetylglutamate Synthetase: Tiglyl-CoA has been shown to inhibit this enzyme, which is critical for the urea (B33335) cycle. This inhibition can contribute to hyperammonemia seen in some organic acidemias.[5]

-

-